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molecular formula C7H5FO3 B1304771 2-Fluoro-5-hydroxybenzoic acid CAS No. 51446-30-1

2-Fluoro-5-hydroxybenzoic acid

Cat. No. B1304771
M. Wt: 156.11 g/mol
InChI Key: CZNFABVUVHWEJF-UHFFFAOYSA-N
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Patent
US09187430B2

Procedure details

In the presence of hydrazine hydrate/glacial acetic acid, phthalic anhydride (3a) with substituent R was transformed into R-substituted phthalhydrazide (3b), which subsequently generated substituted dichlorophthalazine compounds (3c) under the action of phosphorus pentachloride. In another aspect, under the action of hydrobromic acid, 2-fluoro-5-methoxybenzonitrile (3d) was converted to 2-fluoro-5-hydroxybenzoic acid (3e), which was esterificated with methanol to give methyl 2-fluoro-5-hydroxybenzoate (3f). Under the action of sodium hydride, the prepared dichlorophthalazine compounds with substituent R (3c) was reacted with methyl 2-fluoro-5-hydroxybenzoate (3f) to give methyl 5-((4-chloronaphthyridine-1-yl)oxy)-2-fluorobenzoate with substituent R (3g), 3g was transformed into methyl 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-1-yl)oxy)benzoate (3h) in the presence of AcOH/NaOAc under the reflux condition, 3h was then hydrolyzed under alkali condition into substituent-contained 2-fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-yl-oxyl)benzoic acid (3i), which finally condensated with R′ substituted nitrogen heterocycles, e.g. piperazine, piperidine, 4-hydroxypiperidine, tetrahydropyridine and 1,4-diazacycloheptane in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), triethylamine and 1-hydroxy-7-azabenzotriazole (HOAt) to generate target compounds, wherein the definition of R and R′ is as described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R-substituted phthalhydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted dichlorophthalazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
O.NN.P(Cl)(Cl)(Cl)(Cl)Cl.Br.F[C:12]1C=CC(OC)=CC=1C#N.[F:22][C:23]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][C:24]=1[C:25]([OH:27])=[O:26]>CO>[F:22][C:23]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][C:24]=1[C:25]([O:27][CH3:12])=[O:26] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Two
Name
R-substituted phthalhydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
substituted dichlorophthalazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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